1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoroaniline with isocyanates to form the urea linkage. The pyrrolidinone ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Another fluorinated compound with different structural features.
4-Fluorophenylboronic acid: Contains a fluorophenyl group but differs in its boronic acid functionality.
Imidazo[1,2-a]pyridines: Fused bicyclic compounds with applications in medicinal chemistry.
Uniqueness
1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific combination of fluorinated phenyl rings and a pyrrolidinone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-11-4-3-5-13(8-11)22-10-12(9-16(22)23)20-17(24)21-15-7-2-1-6-14(15)19/h1-8,12H,9-10H2,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANNADDMCZKXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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